![molecular formula C17H20 B14680305 2-[(2,5-Dimethylphenyl)methyl]-1,4-dimethylbenzene CAS No. 29050-59-7](/img/structure/B14680305.png)
2-[(2,5-Dimethylphenyl)methyl]-1,4-dimethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2,5-Dimethylphenyl)methyl]-1,4-dimethylbenzene is an organic compound with the molecular formula C25H28 It is a derivative of benzene, where the benzene ring is substituted with two methyl groups and a 2,5-dimethylphenylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,5-Dimethylphenyl)methyl]-1,4-dimethylbenzene can be achieved through several synthetic routes. One common method involves the Friedel-Crafts alkylation reaction, where 1,4-dimethylbenzene (p-xylene) is reacted with 2,5-dimethylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts alkylation processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2-[(2,5-Dimethylphenyl)methyl]-1,4-dimethylbenzene can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: Electrophilic aromatic substitution reactions can occur, where the methyl groups on the benzene ring can be substituted with other functional groups using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or hydrogen gas (H2) with a palladium catalyst.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst or nitrating agents (HNO3) in sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
2-[(2,5-Dimethylphenyl)methyl]-1,4-dimethylbenzene has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-[(2,5-Dimethylphenyl)methyl]-1,4-dimethylbenzene involves its interaction with molecular targets and pathways within a given system. For example, in biological systems, the compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. The specific molecular targets and pathways depend on the context of its application and the nature of the interactions.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dimethylbenzene (p-Xylene): A simpler derivative of benzene with two methyl groups.
2,5-Dimethylbenzyl Chloride: A precursor used in the synthesis of 2-[(2,5-Dimethylphenyl)methyl]-1,4-dimethylbenzene.
2,5-Dimethylphenylmethyl Alcohol: An intermediate in the synthesis of related compounds.
Uniqueness
This compound is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
29050-59-7 |
|---|---|
Fórmula molecular |
C17H20 |
Peso molecular |
224.34 g/mol |
Nombre IUPAC |
2-[(2,5-dimethylphenyl)methyl]-1,4-dimethylbenzene |
InChI |
InChI=1S/C17H20/c1-12-5-7-14(3)16(9-12)11-17-10-13(2)6-8-15(17)4/h5-10H,11H2,1-4H3 |
Clave InChI |
WPPLRVAZKNMRHK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C)CC2=C(C=CC(=C2)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


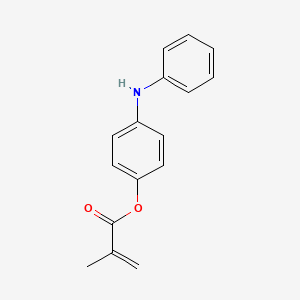
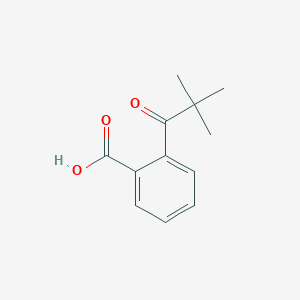
![Acenaphtho[4,5-C]furan-7,9-dione](/img/structure/B14680236.png)
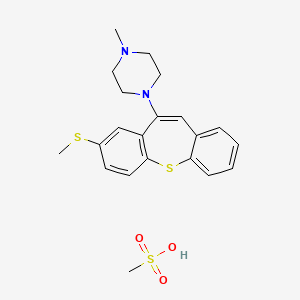
![(9Z,11Z,13Z)-Cyclonona[ef]heptalene](/img/structure/B14680261.png)
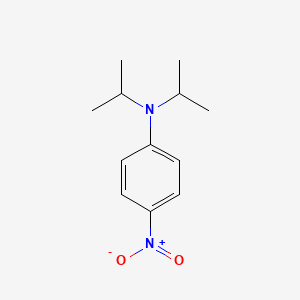
![2,6-Dihydroxy-1,2,7,9-tetramethyl-2,7-dihydro-5h-[1]benzofuro[4,5-g]isochromene-5,10(9h)-dione](/img/structure/B14680273.png)
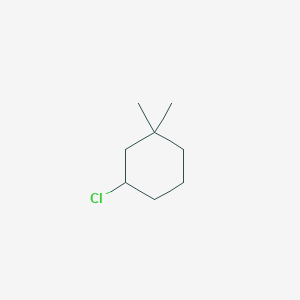
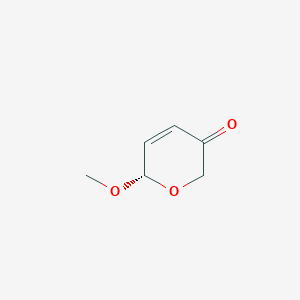
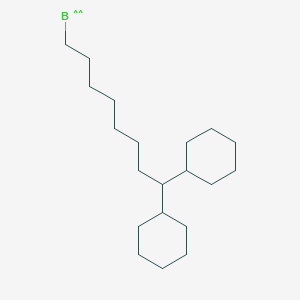
![ethyl N-[8-(benzhydrylamino)-2,3-bis(3,4,5-trimethoxyphenyl)pyrido[2,3-b]pyrazin-6-yl]carbamate](/img/structure/B14680288.png)
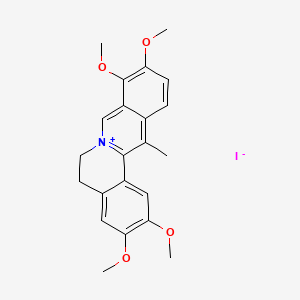
![Benzonitrile, 4-[bis(acetyloxy)methyl]-](/img/structure/B14680295.png)
![N-[5-Chloro-2-(4-chlorophenoxy)phenyl]-2-hydroxybenzamide](/img/structure/B14680299.png)
